molecular formula C10H6F3NO4 B3031086 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran CAS No. 1400764-49-9

7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran

Cat. No.: B3031086
CAS No.: 1400764-49-9
M. Wt: 261.15
InChI Key: SVPUNIVMKPFRFB-UHFFFAOYSA-N
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Description

7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran is a synthetic organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of methoxy, nitro, and trifluoromethyl groups attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran typically involves multiple steps. One common method starts with the preparation of 2-hydroxy-5-nitrobenzaldehyde, which is then treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate. Subsequent reduction of the nitro group and introduction of the trifluoromethyl group lead to the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 7-Methoxy-5-formyl-3-(trifluoromethyl)benzofuran or 7-Methoxy-5-carboxy-3-(trifluoromethyl)benzofuran.

    Reduction: 7-Methoxy-5-amino-3-(trifluoromethyl)benzofuran.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    7-Methoxy-5-nitrobenzofuran: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5-Nitro-3-(trifluoromethyl)benzofuran:

    7-Methoxy-3-(trifluoromethyl)benzofuran: Lacks the nitro group, altering its chemical behavior and biological activity.

Uniqueness: The presence of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

7-methoxy-5-nitro-3-(trifluoromethyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO4/c1-17-8-3-5(14(15)16)2-6-7(10(11,12)13)4-18-9(6)8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPUNIVMKPFRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC=C2C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301244624
Record name 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400764-49-9
Record name 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400764-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-5-nitro-3-(trifluoromethyl)benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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